molecular formula C9H12N2O3 B153405 Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate CAS No. 821767-61-7

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Cat. No. B153405
CAS RN: 821767-61-7
M. Wt: 196.2 g/mol
InChI Key: CVBRMQQRHHCMKV-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is a chemical compound associated with the pyrazole family, which consists of heterocyclic aromatic organic compounds . It is also known as 4-formyl-1H-Pyrazole-1-Carboxylic Acid tert-Butyl Ester and has the molecular formula C9H12N2O3 .


Synthesis Analysis

The synthesis of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate involves the reaction of tert-butyl 4-(hydroxymethyl)pyrazol-1-carboxylate with manganese (IV) oxide and magnesium sulfate in dichloromethane at 20℃ for 16 hours . The product is then purified by column chromatography .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is represented by the InChI Code: 1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3 . Its molecular weight is 196.21 .


Physical And Chemical Properties Analysis

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is a solid at room temperature . It has a molecular weight of 196.21 . The compound has a high GI absorption and is BBB permeant . It is very soluble, with a solubility of 4.22 mg/ml .

Scientific Research Applications

Organic Synthesis Intermediates

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate: is widely used as an intermediate in organic synthesis. Its formyl group is reactive and can be involved in various chemical reactions, making it a versatile building block for constructing complex molecules. For instance, it can undergo Vilsmeier-Haack formylation , which is essential for introducing aldehyde functionalities into heterocyclic compounds .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of potential drug candidates. Its pyrazole core is a common motif in many therapeutic agents, and modifications at the formyl group can lead to new compounds with biological activity. It’s particularly relevant in the development of anti-inflammatory and analgesic medications .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4-formylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRMQQRHHCMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630938
Record name tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

CAS RN

821767-61-7
Record name tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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